molecular formula C16H14ClNO4 B2935480 2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide CAS No. 1023383-19-8

2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No. B2935480
CAS RN: 1023383-19-8
M. Wt: 319.74
InChI Key: UHIUKLXZGBBUMY-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide (2-CFPMA) is a synthetic phenoxyacetamide compound that has been studied for its potential applications in various areas of scientific research. Its chemical structure consists of an acetamide group bound to a phenoxy ring with a chlorine atom attached to the formyl group. This compound has been studied for its ability to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system, and its inhibition can lead to an increase in acetylcholine levels, which can have beneficial effects on the body. In

Scientific Research Applications

Metabolism and Toxicity Studies

  • Research on chloroacetamide herbicides, including acetochlor and metolachlor, focuses on their metabolism in human and rat liver microsomes. These studies are critical for understanding the potential carcinogenicity and environmental impact of such compounds. For example, the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes has been extensively studied, revealing complex metabolic activation pathways that could lead to DNA-reactive products (Coleman et al., 2000).

Environmental Impact and Degradation

  • The environmental behavior, including the adsorption, mobility, and efficacy of chloroacetamide herbicides like alachlor and metolachlor, depends significantly on soil properties. Understanding these interactions is crucial for assessing the environmental risks associated with their use (Peter & Weber, 1985).

Synthetic Applications and Chemical Properties

  • Some research focuses on the synthesis and chemical properties of chloroacetamide derivatives. For instance, studies on chemoselective acetylation of 2-aminophenol using immobilized lipase have explored processes optimization, mechanisms, and kinetics, highlighting the utility of these compounds in synthesizing pharmaceutical intermediates (Magadum & Yadav, 2018).

Analytical and Methodological Developments

  • Analytical methods for detecting and quantifying chloroacetamide herbicides and their metabolites are essential for both environmental monitoring and understanding their biological impacts. Research into fractionation techniques, such as centrifugal partition chromatography, aids in the purification and analysis of these compounds and their metabolites in complex matrices (Chang et al., 1994).

Pharmacological Activity

  • Additionally, some chloroacetamide derivatives have been investigated for their potential pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties. These studies are instrumental in drug development and understanding the biological activities of these compounds (Rani et al., 2014).

properties

IUPAC Name

2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-14-5-3-13(4-6-14)18-16(20)10-22-15-7-2-12(17)8-11(15)9-19/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIUKLXZGBBUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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